molecular formula C14H15NO B14349537 Benzenemethanamine, N-hydroxy-N-(4-methylphenyl)- CAS No. 92533-30-7

Benzenemethanamine, N-hydroxy-N-(4-methylphenyl)-

Cat. No.: B14349537
CAS No.: 92533-30-7
M. Wt: 213.27 g/mol
InChI Key: YSXCJGOSLMIOHY-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-hydroxy-N-(4-methylphenyl)- is an organic compound with the molecular formula C14H15NO It is a derivative of benzenemethanamine, where the amine group is substituted with a hydroxy group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-hydroxy-N-(4-methylphenyl)- typically involves the reaction of benzenemethanamine with hydroxylamine and a 4-methylphenyl derivative. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzenemethanamine, N-hydroxy-N-(4-methylphenyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-hydroxy-N-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Benzenemethanamine, N-hydroxy-N-(4-methylphenyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-hydroxy-N-(4-methylphenyl)- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target molecules, while the 4-methylphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, 4-methyl-: Similar structure but lacks the hydroxy group.

    Benzenemethanamine, N-(4-methylphenyl)-: Similar structure but lacks the hydroxy group.

    Benzenemethanamine, N-hydroxy-N-(phenylmethyl)-: Similar structure but with a phenylmethyl group instead of a 4-methylphenyl group.

Uniqueness

Benzenemethanamine, N-hydroxy-N-(4-methylphenyl)- is unique due to the presence of both the hydroxy group and the 4-methylphenyl group

Properties

CAS No.

92533-30-7

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

N-benzyl-N-(4-methylphenyl)hydroxylamine

InChI

InChI=1S/C14H15NO/c1-12-7-9-14(10-8-12)15(16)11-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3

InChI Key

YSXCJGOSLMIOHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CC=C2)O

Origin of Product

United States

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